Thiethazone

Description

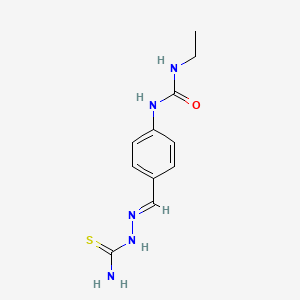

Thiethazone (硫乙腙) is an antimicrobial agent classified under anti-tuberculosis drugs . Its chemical structure features a thiazole core, a heterocyclic ring containing sulfur and nitrogen, which is known for conferring pharmacological activity in medicinal compounds . Thiazole derivatives, including this compound, are notable for their role in targeting Mycobacterium tuberculosis, often through mechanisms involving inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

Properties

CAS No. |

122-41-8 |

|---|---|

Molecular Formula |

C11H15N5OS |

Molecular Weight |

265.34 g/mol |

IUPAC Name |

1-[4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl]-3-ethylurea |

InChI |

InChI=1S/C11H15N5OS/c1-2-13-11(17)15-9-5-3-8(4-6-9)7-14-16-10(12)18/h3-7H,2H2,1H3,(H3,12,16,18)(H2,13,15,17)/b14-7+ |

InChI Key |

WZYAYAIEPXKVAN-VGOFMYFVSA-N |

Isomeric SMILES |

CCNC(=O)NC1=CC=C(C=C1)/C=N/NC(=S)N |

Canonical SMILES |

CCNC(=O)NC1=CC=C(C=C1)C=NNC(=S)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiethazone can be synthesized through various methods. One common approach involves the reaction of appropriate aldehydes or ketones with hydrazides in organic solvents . Another method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield thiazole derivatives . Additionally, a copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate provides thiazoles under mild reaction conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing ionic liquids and environmentally friendly reagents, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Thiethazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The thiazole ring in this compound is particularly reactive due to its aromaticity and the presence of sulfur and nitrogen atoms .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Thiethazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thiethazone involves its interaction with molecular targets and pathways within biological systems. This compound can activate or inhibit specific enzymes and receptors, leading to various physiological effects. For example, some derivatives of this compound act as inhibitors of bacterial enzymes, disrupting essential metabolic processes and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparative Analysis of Thiethazone with Similar Compounds

This compound belongs to a broader class of sulfur-containing heterocyclic compounds. Below is a detailed comparison with key analogs:

Structural and Functional Analogues

Mechanistic and Efficacy Comparisons

- Target Specificity : this compound’s anti-tubercular activity is more specialized compared to broad-spectrum thiazoles like Thiazosulfone, which may cause off-target effects .

- Resistance Profile: Thiadiazole derivatives (e.g., 2-Alkylthio-5-Amino-1,3,4-Thiadiazoles) show lower resistance development in fungal pathogens compared to this compound in TB, highlighting structural adaptability .

- Synthetic Accessibility : Thiazole hydrazones are synthesized via simpler routes (e.g., condensation reactions) compared to this compound, which requires multi-step thiazole ring formation .

Research Directions and Future Prospects

Recent studies emphasize hybridizing thiazole and thiadiazole moieties to enhance selectivity and reduce toxicity. For instance, quantum-chemical modeling of 5-acetylamino-1,3,4-thiadiazole derivatives has identified electron-rich regions that improve target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.